4-((4-Methylbenzyl)oxy)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a 4-methylbenzyl group and a methoxy group. The molecular formula of this compound is C${12}$H${14}$N$_{2}$O, and it features a distinctive structure that allows for various chemical interactions and biological activities. The presence of the pyrazole moiety suggests potential applications in pharmaceuticals, particularly in the development of drugs targeting various biological pathways.
These reactions can be utilized in synthetic pathways to generate derivatives with enhanced properties or new functionalities.
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
The synthesis of 4-((4-Methylbenzyl)oxy)-1H-pyrazole can be achieved through several methods, typically involving the reaction of appropriate precursors. A common approach includes:
For example, sodium acetate can serve as a catalyst in these reactions, facilitating the formation of the desired product .
The unique properties of 4-((4-Methylbenzyl)oxy)-1H-pyrazole make it suitable for various applications:
Interaction studies involving 4-((4-Methylbenzyl)oxy)-1H-pyrazole focus on its binding affinity to various biological targets. These studies typically assess:
Such studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.
Several compounds share structural similarities with 4-((4-Methylbenzyl)oxy)-1H-pyrazole. Here are some notable examples:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 3-Methyl-1H-pyrazole | 3-Methyl-1H-pyrazole | Antimicrobial |
| 4-Amino-1H-pyrazole | 4-Amino-1H-pyrazole | Anticancer |
| 5-Hydroxy-3-methylpyrazole | 5-Hydroxy-3-methylpyrazole | Antioxidant |
The distinctiveness of 4-((4-Methylbenzyl)oxy)-1H-pyrazole lies in its specific substitution pattern that enhances its biological activity compared to other pyrazoles. While many pyrazoles exhibit similar activities, the presence of the 4-methylbenzyl group may confer unique pharmacokinetic properties, such as improved solubility or metabolic stability.
The molecular structure of 4-((4-Methylbenzyl)oxy)-1H-pyrazole is defined by a pyrazole ring (C₃H₃N₂) fused to a 4-methylbenzyloxy group. Key bond lengths and angles, derived from density functional theory (DFT) calculations and analogous structures, include:
The compound’s SMILES notation (CC1=CC=C(C=C1)COC2=CNN=C2) highlights the connectivity of the 4-methylbenzyl group to the pyrazole oxygen. The InChIKey (SIQZDROGUUNAGQ-UHFFFAOYSA-N) further confirms its unique stereoelectronic profile.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight | 188.23 g/mol | |
| SMILES | CC1=CC=C(C=C1)COC2=CNN=C2 | |
| Hydrogen Bond Donors | 1 (pyrazole N–H) | |
| Hydrogen Bond Acceptors | 3 (2 pyrazole N, 1 ether O) |
Although single-crystal X-ray diffraction data for 4-((4-Methylbenzyl)oxy)-1H-pyrazole is unavailable, studies on structurally similar pyrazoles provide predictive insights. For example:
These analogs suggest that 4-((4-Methylbenzyl)oxy)-1H-pyrazole may adopt a similar packing arrangement, with the methyl group inducing additional hydrophobic interactions.
Benzyloxy-substituted heterocycles often display distinct conformational preferences due to steric and electronic effects:
For 4-((4-Methylbenzyl)oxy)-1H-pyrazole, the para-methyl group likely enhances thermal stability compared to unsubstituted benzyloxy analogs, a hypothesis supported by thermogravimetric analyses of related compounds.
Nuclear magnetic resonance spectroscopy provides definitive structural identification for 4-((4-Methylbenzyl)oxy)-1H-pyrazole through characteristic chemical shift patterns and coupling constants. The pyrazole ring system exhibits distinctive proton and carbon resonances that are diagnostic for this heterocyclic framework.
The aromatic region of the proton nuclear magnetic resonance spectrum contains multiple characteristic signals. Pyrazole ring protons typically appear in the range of 6.3-7.7 parts per million, with the hydrogen atoms at positions 3 and 5 of the pyrazole ring resonating as distinctive singlets due to their aromatic character [1]. The hydrogen at position 4 of the pyrazole ring generally appears as a singlet around 6.3 parts per million, while the hydrogen atoms at positions 3 and 5 typically resonate around 7.6 parts per million [1].
The benzyl ether linkage produces characteristic chemical shift patterns. The methylene bridge protons (-OCH₂-) connected to the aromatic ring typically appear as a singlet around 5.0-5.2 parts per million [2] [3]. This chemical shift reflects the deshielding effect of both the oxygen atom and the aromatic system.
The 4-methylbenzyl moiety contributes distinctive resonances in the aromatic region. The para-substituted benzene ring protons appear as two sets of signals: the ortho protons to the methyl group typically resonate around 7.2 parts per million as a doublet, while the meta protons appear around 7.3 parts per million as another doublet [4]. The methyl substituent on the benzene ring produces a characteristic singlet around 2.3-2.4 parts per million [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework. The pyrazole ring carbons exhibit characteristic chemical shifts that distinguish between different positions. Carbon atoms at positions 3 and 5 of the pyrazole ring typically resonate in the range of 148-154 parts per million, while the carbon at position 4 appears around 106-110 parts per million [5].
The ether linkage carbon (-OCH₂-) typically resonates around 69-70 parts per million, which is characteristic for benzylic carbons attached to oxygen [3]. The quaternary carbon of the benzene ring bearing the methylene bridge usually appears around 135-137 parts per million.
The 4-methylbenzyl aromatic carbons produce a distinctive pattern. The ipso carbon bearing the methyl group typically resonates around 137-139 parts per million, while the other aromatic carbons appear in the range of 126-130 parts per million [4]. The methyl carbon substituent characteristically appears around 21 parts per million [4].
The aromatic protons of the 4-methylbenzyl group exhibit characteristic coupling patterns with ortho coupling constants typically measuring 7.5-8.5 hertz. The pyrazole ring protons generally do not show significant coupling due to their separation by nitrogen atoms, appearing as clean singlets [6].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Pyrazole H-3, H-5 | 7.5-7.7 | Singlet |
| Pyrazole H-4 | 6.2-6.4 | Singlet |
| Benzyl -OCH₂- | 5.0-5.2 | Singlet |
| Aromatic H (ortho to CH₃) | 7.1-7.3 | Doublet |
| Aromatic H (meta to CH₃) | 7.2-7.4 | Doublet |
| Methyl CH₃ | 2.3-2.4 | Singlet |
Infrared spectroscopy provides crucial information about the functional groups and bonding patterns present in 4-((4-Methylbenzyl)oxy)-1H-pyrazole. The vibrational frequencies observed correspond to specific molecular motions that are characteristic of the pyrazole ring system and ether linkage.
The pyrazole heterocycle exhibits characteristic vibrational frequencies that are diagnostic for this ring system. The carbon-nitrogen stretching vibrations typically appear in the range of 1570-1600 wavenumbers, representing mixed carbon-nitrogen and carbon-carbon stretching modes within the aromatic ring [7]. These vibrations are particularly intense due to the polar nature of the carbon-nitrogen bonds.
The nitrogen-nitrogen stretching vibration in pyrazoles characteristically appears in the region of 1117-1185 wavenumbers [7]. This frequency is diagnostic for the pyrazole ring system and distinguishes it from other nitrogen-containing heterocycles. The carbon-nitrogen stretching modes typically manifest around 1246-1307 wavenumbers [7].
Ring deformation modes of the pyrazole system typically occur around 634-640 wavenumbers [8]. These out-of-plane deformation vibrations are characteristic fingerprint frequencies for the pyrazole ring structure.
The aromatic carbon-carbon stretching vibrations of the benzene ring typically appear in the range of 1415-1436 wavenumbers [7]. The presence of the methyl substituent influences these frequencies, with electron-donating groups like methyl causing slight shifts to lower wavenumbers.
Aromatic carbon-hydrogen stretching vibrations characteristically appear above 3000 wavenumbers, typically in the range of 3030-3080 wavenumbers. The aromatic carbon-hydrogen bending vibrations occur in the fingerprint region around 1000-1300 wavenumbers.
The methyl group contributes characteristic vibrational modes. The carbon-hydrogen stretching vibrations of the methyl group appear in the range of 2850-2970 wavenumbers, typically as multiple bands due to symmetric and asymmetric stretching modes. The methyl bending vibrations occur around 1370-1450 wavenumbers.
The ether linkage (-O-CH₂-) produces characteristic stretching frequencies. The carbon-oxygen stretching vibration typically appears in the range of 1050-1150 wavenumbers, which is diagnostic for ether functional groups. The exact frequency depends on the electronic environment and can be influenced by conjugation with aromatic systems.
| Functional Group | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| C=N/C=C (pyrazole) | 1570-1600 | Mixed stretching |
| C-N (pyrazole) | 1246-1307 | Stretching |
| N-N (pyrazole) | 1117-1185 | Stretching |
| C-C (aromatic) | 1415-1436 | Stretching |
| C-O (ether) | 1050-1150 | Stretching |
| CH₃ (asymmetric) | 2950-2970 | Stretching |
| CH₃ (symmetric) | 2850-2920 | Stretching |
| Ring deformation | 634-640 | Out-of-plane |
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The electron ionization mass spectrum of 4-((4-Methylbenzyl)oxy)-1H-pyrazole exhibits specific fragmentation patterns that are diagnostic for the molecular structure.
The molecular ion peak appears at mass-to-charge ratio 214, corresponding to the molecular formula C₁₂H₁₂N₂O. The molecular ion typically exhibits moderate to low intensity due to the presence of the benzyl ether linkage, which readily undergoes fragmentation under electron ionization conditions [9].
The base peak in the mass spectrum commonly corresponds to the 4-methylbenzyl cation at mass-to-charge ratio 105 (C₈H₉⁺). This fragment results from the cleavage of the ether bond with charge retention on the benzyl fragment [10]. The stability of this benzyl cation is enhanced by resonance stabilization through the aromatic ring system.
The primary fragmentation pathway involves the homolytic cleavage of the carbon-oxygen bond in the ether linkage. This process generates the 4-methylbenzyl cation (mass-to-charge ratio 105) and the pyrazole-containing radical. The benzyl cation formation is favored due to the stability imparted by aromatic resonance [11].
Secondary fragmentation of the 4-methylbenzyl cation typically involves the loss of a methyl radical to produce the substituted tropylium ion at mass-to-charge ratio 90. Further fragmentation can lead to the formation of the tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91 through rearrangement processes [10].
The pyrazole-containing fragment can undergo further decomposition through ring-opening reactions. Loss of hydrogen cyanide (27 mass units) or cyano radical (26 mass units) are characteristic fragmentation patterns for pyrazole-containing compounds [12]. These processes lead to the formation of smaller nitrogen-containing fragments.
Several diagnostic fragment ions provide structural confirmation. The fragment at mass-to-charge ratio 105 is characteristic of the 4-methylbenzyl moiety and serves as a key structural marker. The presence of this fragment confirms the para-methyl substitution pattern on the benzyl group [13].
The pyrazole ring system contributes fragments at characteristic mass-to-charge ratios. Loss of the entire benzyl ether side chain produces a fragment corresponding to the protonated pyrazole ring system. Ring contraction and expansion processes can generate additional diagnostic fragments that confirm the heterocyclic structure [12].
McLafferty rearrangement processes may occur, leading to the transfer of hydrogen atoms and the formation of rearranged fragment ions. These rearrangement products provide additional structural information and help confirm the connectivity between different molecular fragments.
| Fragment Ion (m/z) | Composition | Origin |
|---|---|---|
| 214 | C₁₂H₁₂N₂O⁺- | Molecular ion |
| 105 | C₈H₉⁺ | 4-Methylbenzyl cation |
| 91 | C₇H₇⁺ | Tropylium ion |
| 77 | C₆H₅⁺ | Phenyl cation |
| 68 | C₃H₄N₂⁺- | Pyrazole fragment |
| 41 | C₃H₅⁺ | Propyl fragment |